molecular formula C25H18N4O3 B1677236 MK-0873 CAS No. 500355-52-2

MK-0873

Cat. No.: B1677236
CAS No.: 500355-52-2
M. Wt: 422.4 g/mol
InChI Key: JJWKQXNHYDJXKF-UHFFFAOYSA-N
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Description

MK-0873, also known as a phosphodiesterase-4 (PDE4) inhibitor, is a small-molecule compound. It selectively inhibits the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates protein kinase A (PKA) within cells .

Preparation Methods

Synthetic Routes: The synthetic routes for MK-0873 are proprietary, but it is typically prepared through organic synthesis in the laboratory.

Reaction Conditions: Specific reaction conditions for the synthesis of this compound are not publicly disclosed. it involves multiple steps, including functional group transformations and cyclization reactions.

Industrial Production Methods: Details regarding large-scale industrial production methods for this compound are not widely available due to its proprietary nature.

Chemical Reactions Analysis

MK-0873 undergoes various chemical reactions, including:

    Oxidation: Potential oxidation reactions may occur at specific functional groups.

    Reduction: Reduction reactions could modify certain moieties.

    Substitution: Substitution reactions may lead to the replacement of specific atoms or groups.

Common reagents and conditions used in these reactions are confidential. Major products formed during these reactions are also proprietary.

Scientific Research Applications

Mechanism of Action

MK-0873’s mechanism of action involves inhibiting PDE4, which leads to increased cAMP levels. Elevated cAMP activates PKA, influencing downstream cellular processes. The exact molecular targets and pathways affected by this compound remain proprietary.

Comparison with Similar Compounds

MK-0873’s uniqueness lies in its selective PDE4 inhibition. Similar compounds include other PDE4 inhibitors like roflumilast and apremilast, but each has distinct features.

Properties

CAS No.

500355-52-2

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31)

InChI Key

JJWKQXNHYDJXKF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Appearance

Solid powder

500355-52-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK 0873
MK-0873
MK0873

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of EXAMPLE 15, but substituting N-cyclopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide from Step 1 of EXAMPLE 6 for N-isopropyl-1-(3-bromophenyl)-1,4-dihydro[1,8]naphthyridin-4-one-3-carboxamide, and 3-ethynylpyridine N-oxide from Step 1 for 2-phenyl-3-butyn-2-ol, the N-cyclopropyl-1-[3-(1-oxido-3-pyridinylethynyl)phenyl]-1,4-dihydro[1,8]naphthyridin4-one-3-carboxamide compound was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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